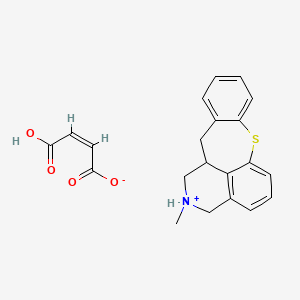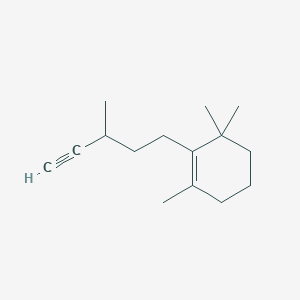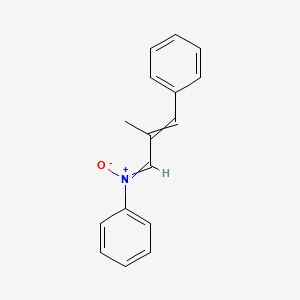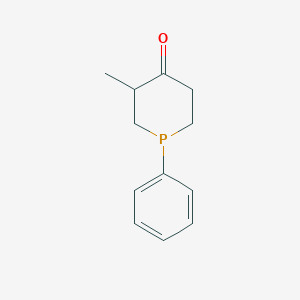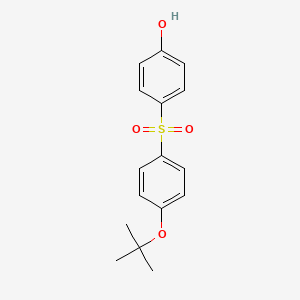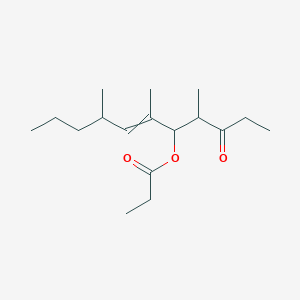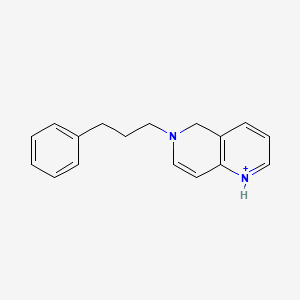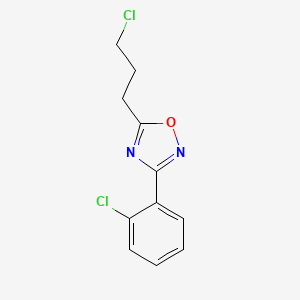
3-(2-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophosphoryl bromide is an inorganic compound with the chemical formula PSBr₃. It is known for its yellow crystalline appearance and is primarily used in organic synthesis. The compound has a tetrahedral molecular geometry and is soluble in solvents like carbon disulfide, chloroform, and diethyl ether .
Vorbereitungsmethoden
Thiophosphoryl bromide can be synthesized through several methods:
Heating phosphorus tribromide with phosphorus pentasulfide: This reaction occurs in an inert atmosphere at 130°C.
Bromination of phosphorus heptasulfide: This method involves the reaction of phosphorus heptasulfide with bromine in cold carbon disulfide, producing thiophosphoryl bromide along with other brominated phosphorus sulfides.
Analyse Chemischer Reaktionen
Thiophosphoryl bromide undergoes various chemical reactions:
Hydrolysis: It readily hydrolyzes in the presence of water.
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions, forming adducts with Lewis acids.
Reduction: It is used in organic synthesis to reduce sulfoxides to thioethers and sulfines to thioketones.
Reaction with lithium iodide: This reaction generates mixed thiophosphoryl halides such as PSBr₂I and PSBrI₂.
Wissenschaftliche Forschungsanwendungen
Thiophosphoryl bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the reduction of sulfoxides and sulfines, making it valuable in the synthesis of various organic compounds.
Material Science: The compound’s ability to form adducts with Lewis acids makes it useful in the development of new materials with specific properties.
Chemical Research: Its unique reactivity is studied to understand the behavior of thiophosphoryl compounds in different chemical environments.
Wirkmechanismus
The mechanism of action of thiophosphoryl bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its reactivity is primarily due to the presence of the phosphorus-sulfur bond, which can interact with other chemical species to form new compounds. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Thiophosphoryl bromide can be compared with other thiophosphoryl compounds such as:
- Thiophosphoryl chloride (PSCl₃)
- Thiophosphoryl fluoride (PSF₃)
- Thiophosphoryl iodide (PSI₃)
These compounds share similar structural features but differ in their reactivity and applications. For instance, thiophosphoryl chloride is more commonly used in the synthesis of organophosphorus compounds, while thiophosphoryl fluoride is known for its use in fluorination reactions .
Thiophosphoryl bromide stands out due to its specific reactivity with bromine and its applications in reducing sulfoxides and sulfines, making it a unique and valuable compound in organic synthesis.
Eigenschaften
Molekularformel |
C11H10Cl2N2O |
|---|---|
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H10Cl2N2O/c12-7-3-6-10-14-11(15-16-10)8-4-1-2-5-9(8)13/h1-2,4-5H,3,6-7H2 |
InChI-Schlüssel |
VHCJNSIHZQCAMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


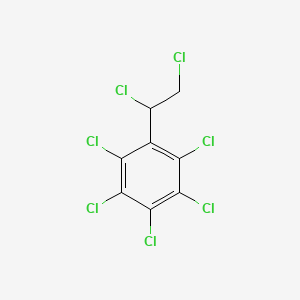
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
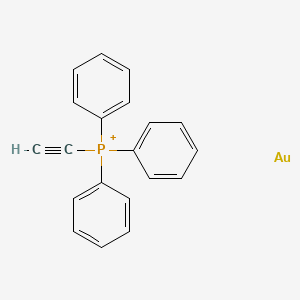
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
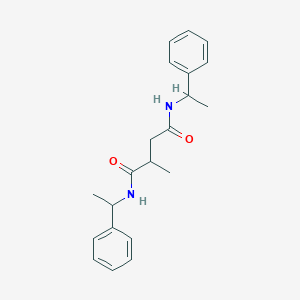
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)
